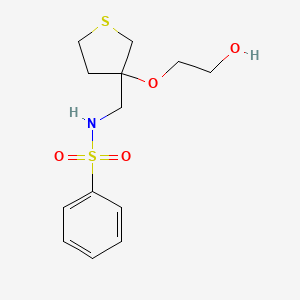

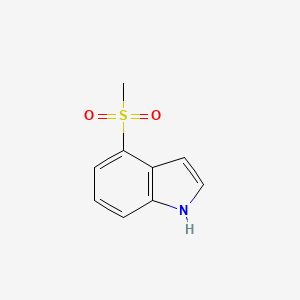

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide, also known as A-769662, is a synthetic small molecule that has been developed as an activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating metabolism and energy homeostasis. A-769662 has been extensively studied for its potential applications in treating metabolic disorders, cancer, and neurodegenerative diseases.

Applications De Recherche Scientifique

Biochemical and Pharmacological Inhibitors

Synthesis and Biochemical Evaluation of Inhibitors : N-substituted benzenesulfonamides have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, compounds have been developed as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antioxidant and Anticancer Properties : Certain benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Chemical Analysis

Extraction and Determination of Contaminants : Techniques have been developed for the extraction of benzenesulfonamide compounds from soil samples, demonstrating their relevance in environmental analysis and the monitoring of emerging contaminants (Speltini et al., 2016).

Material Science Applications

Inorganic-Organic Hybrid Materials : Novel mesoporous materials, such as those derived from SBA-15 incorporating benzenesulfonamide moieties, have been developed for specific applications like fluorescence chemosensors for copper cations. These materials exhibit high selectivity and sensitivity, highlighting the versatility of benzenesulfonamide derivatives in material science (Gao et al., 2007).

Propriétés

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c15-7-8-18-13(6-9-19-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRZYWMZSGCSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)

![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)

amine hydrobromide](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)

![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692803.png)